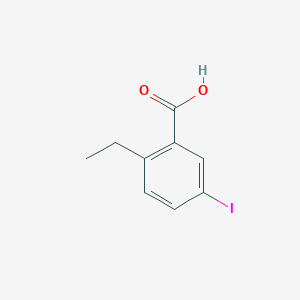

2-Ethyl-5-iodobenzoic acid

CAS No.: 1261451-95-9

Cat. No.: VC2732993

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261451-95-9 |

|---|---|

| Molecular Formula | C9H9IO2 |

| Molecular Weight | 276.07 g/mol |

| IUPAC Name | 2-ethyl-5-iodobenzoic acid |

| Standard InChI | InChI=1S/C9H9IO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | IOBBYPQZNVMIJD-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)I)C(=O)O |

| Canonical SMILES | CCC1=C(C=C(C=C1)I)C(=O)O |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

2-Ethyl-5-iodobenzoic acid has the following key characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| CAS Number | 1261451-95-9 |

| Appearance | Crystalline solid |

| Functional Groups | Carboxylic acid, iodoarene, alkyl substituent |

The molecular structure features a benzoic acid core with an ethyl group positioned ortho to the carboxylic acid functionality and an iodine atom at the para position relative to the ethyl group.

Structural Features

The compound's reactivity is significantly influenced by its structural characteristics:

-

The iodine atom introduces polarizability and serves as a reactive site for various transformations, particularly metal-catalyzed coupling reactions.

-

The ethyl group contributes electron-donating effects, influencing the compound's acidity and reactivity.

-

The carboxylic acid functionality allows for diverse derivatization reactions including esterification and amidation.

Synthesis Methods

Alternative Synthetic Approaches

Drawing from related halogenated benzoic acid syntheses, alternative approaches may include:

-

Diazotization-iodination route: This multi-step process involves forming a diazonium salt from the corresponding amine, followed by iodination .

-

Industrial scale production: For larger-scale synthesis, continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

The selection of the appropriate synthetic method depends on factors such as scale, available starting materials, and desired purity of the final product.

Chemical Reactions and Applications

Substitution Reactions

The iodine atom in 2-ethyl-5-iodobenzoic acid serves as an excellent leaving group, making it amenable to various substitution reactions:

-

Nucleophilic aromatic substitution: Though challenging due to the electron-rich nature of the aromatic ring, can be achieved under forcing conditions with strong nucleophiles.

-

Metal-catalyzed coupling reactions: The iodine atom readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups.

Oxidation and Reduction Reactions

The compound undergoes various redox transformations:

-

Oxidation reactions: The iodine atom can be oxidized to form hypervalent iodine compounds, which serve as valuable reagents in organic synthesis.

-

Reduction reactions: The carboxylic acid moiety can be selectively reduced to the corresponding alcohol or aldehyde using appropriate reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-5-iodobenzoic acid has potential applications in pharmaceutical development:

-

As a building block for the synthesis of more complex bioactive molecules

-

In the development of imaging agents, where the iodine atom can be replaced with radioactive isotopes

-

As a precursor in the synthesis of potential therapeutic agents targeting various disease states

Materials Science

The compound's reactivity makes it useful in materials science applications:

-

As a precursor for functional polymers with tailored properties

-

In the development of specialty chemicals for specific industrial applications

-

As a component in the synthesis of advanced materials with unique physical or chemical properties

Comparison with Similar Compounds

Structural Isomers and Related Compounds

Table 1 presents a comparative analysis of 2-ethyl-5-iodobenzoic acid and structurally related compounds:

Reactivity Comparisons

The substitution pattern significantly influences the reactivity of these compounds:

-

Position effects: The 2-ethyl-5-iodobenzoic acid exhibits different electronic properties compared to its 5-ethyl-2-iodo isomer, affecting its behavior in various reactions.

-

Substituent effects: The ethyl group in 2-ethyl-5-iodobenzoic acid donates electrons via inductive effects, potentially reducing the acidity of the carboxylic acid compared to compounds with electron-withdrawing groups at the same position.

Biological Activity

Structure-Activity Relationships

The positioning of substituents on the benzoic acid framework significantly influences biological activity:

-

The ethyl group may contribute to increased lipophilicity, potentially enhancing cell membrane penetration.

-

The iodine atom introduces steric bulk and polarizability, which may affect binding interactions with biological targets.

-

The carboxylic acid moiety provides a site for potential hydrogen bonding interactions with biological receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume